molecular formula C14H11FO2 B6364586 5-Fluoro-2-(3-methylphenyl)benzoic acid, 95% CAS No. 1178051-11-0

5-Fluoro-2-(3-methylphenyl)benzoic acid, 95%

Cat. No. B6364586
CAS RN: 1178051-11-0
M. Wt: 230.23 g/mol
InChI Key: QYJJLGZPTKNEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(3-methylphenyl)benzoic acid, 95% (5-F-2-MPA) is a fluorinated aromatic acid used in a wide range of scientific applications. It is a colorless crystalline solid that is highly soluble in water and other organic solvents. It has a melting point of 140-142°C and a boiling point of 300-302°C. 5-F-2-MPA is widely used in the synthesis of pharmaceuticals, cosmetics, and other specialty chemicals. It is also used as a catalyst in the manufacture of polymers, dyes, and other materials. Additionally, 5-F-2-MPA is used in the production of semiconductors, fuel cells, and other high-tech applications.

Scientific Research Applications

5-Fluoro-2-(3-methylphenyl)benzoic acid, 95% has been used in a number of scientific research applications. It has been used as a precursor in the synthesis of various pharmaceuticals, such as antibiotics and antifungals. It has also been used in the synthesis of polymers, dyes, and other materials. Additionally, 5-Fluoro-2-(3-methylphenyl)benzoic acid, 95% is used in the production of semiconductors and fuel cells.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methylphenyl)benzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes is thought to be responsible for the anti-inflammatory and antioxidant effects of 5-Fluoro-2-(3-methylphenyl)benzoic acid, 95%.
Biochemical and Physiological Effects
5-Fluoro-2-(3-methylphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have antifungal activity. Additionally, 5-Fluoro-2-(3-methylphenyl)benzoic acid, 95% has been shown to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-(3-methylphenyl)benzoic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of using 5-Fluoro-2-(3-methylphenyl)benzoic acid, 95% is its high solubility in water and other organic solvents. This makes it ideal for use in a wide range of laboratory experiments. Additionally, it has a low melting point and boiling point, which makes it easy to handle and store.
However, there are some limitations to using 5-Fluoro-2-(3-methylphenyl)benzoic acid, 95%. It is a highly reactive compound, which can lead to unexpected results in some experiments. Additionally, it is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research on 5-Fluoro-2-(3-methylphenyl)benzoic acid, 95%. One area of research is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the pharmaceutical, cosmetic, and other industries. Additionally, research is needed to explore its potential as a catalyst in the production of polymers, dyes, and other materials. Finally, further research is needed to explore the potential of 5-Fluoro-2-(3-methylphenyl)benzoic acid, 95% as a catalyst in the production of semiconductors and fuel cells.

Synthesis Methods

5-Fluoro-2-(3-methylphenyl)benzoic acid, 95% can be synthesized by two different methods. The first method involves the reaction of 3-methylphenylacetic acid with fluorobenzene in the presence of a catalyst, such as a palladium-on-carbon catalyst. The second method involves the reaction of 3-methylphenylacetic acid with sodium fluoride in the presence of a palladium-on-carbon catalyst. The reaction yields a 95% pure 5-Fluoro-2-(3-methylphenyl)benzoic acid, 95% product.

properties

IUPAC Name

5-fluoro-2-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-6-5-11(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJJLGZPTKNEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681174
Record name 4-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(3-methylphenyl)benzoic acid

CAS RN

1178051-11-0
Record name 4-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.